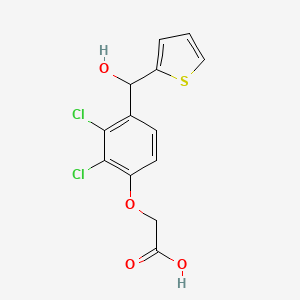
Acetic acid, (2,3-dichloro-4-((2-thienyl)hydroxymethyl)phenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, (2,3-dichloro-4-((2-thienyl)hydroxymethyl)phenoxy)- is a complex organic compound with the molecular formula C13H8Cl2O4S. This compound is characterized by the presence of a phenoxy group substituted with dichloro and thienyl groups, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2,3-dichloro-4-((2-thienyl)hydroxymethyl)phenoxy)- typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dichlorophenol with 2-thiophenecarboxaldehyde under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including hydroxymethylation and esterification, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (2,3-dichloro-4-((2-thienyl)hydroxymethyl)phenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Acetic acid, (2,3-dichloro-4-((2-thienyl)hydroxymethyl)phenoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of acetic acid, (2,3-dichloro-4-((2-thienyl)hydroxymethyl)phenoxy)- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the disruption of biological processes in microorganisms or cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but different functional groups.
2,3-Dichlorophenoxyacetic acid: Another herbicide with a similar phenoxy structure but lacking the thienyl and hydroxymethyl groups.
Uniqueness
Acetic acid, (2,3-dichloro-4-((2-thienyl)hydroxymethyl)phenoxy)- is unique due to the presence of both dichloro and thienyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in specific research and industrial applications where other similar compounds may not be as effective.
Properties
CAS No. |
55901-78-5 |
|---|---|
Molecular Formula |
C13H10Cl2O4S |
Molecular Weight |
333.2 g/mol |
IUPAC Name |
2-[2,3-dichloro-4-[hydroxy(thiophen-2-yl)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C13H10Cl2O4S/c14-11-7(13(18)9-2-1-5-20-9)3-4-8(12(11)15)19-6-10(16)17/h1-5,13,18H,6H2,(H,16,17) |
InChI Key |
RSVYIRQHLXEENT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















